molecular formula C10H12N2O3 B14840721 Ethyl (5-amino-4-formylpyridin-3-YL)acetate

Ethyl (5-amino-4-formylpyridin-3-YL)acetate

Cat. No.: B14840721
M. Wt: 208.21 g/mol
InChI Key: FDOJTALCPGJQJW-UHFFFAOYSA-N
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Description

Ethyl (5-amino-4-formylpyridin-3-YL)acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol This compound features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-4-formylpyridin-3-YL)acetate typically involves the reaction of 5-amino-4-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-4-formylpyridin-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.

Major Products Formed

Scientific Research Applications

Ethyl (5-amino-4-formylpyridin-3-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-4-formylpyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (5-amino-4-formylpyridin-3-YL)acetate can be compared with other similar compounds, such as:

    Ethyl 4-aminopyridine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Ethyl (5-amino-4-methylpyridin-3-YL)acetate: Contains a methyl group instead of a formyl group, altering its electronic properties and reactivity.

    Ethyl (5-amino-4-nitropyridin-3-YL)acetate:

This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(5-amino-4-formylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)3-7-4-12-5-9(11)8(7)6-13/h4-6H,2-3,11H2,1H3

InChI Key

FDOJTALCPGJQJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1C=O)N

Origin of Product

United States

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